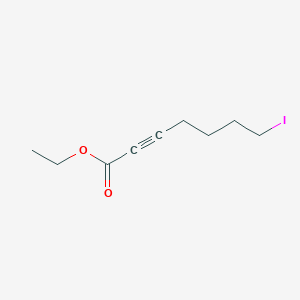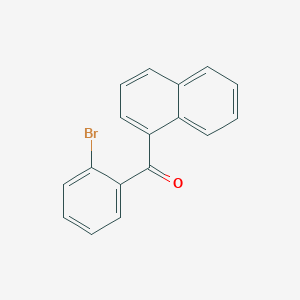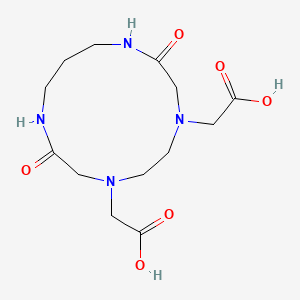
1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo- is a macrocyclic compound known for its complexing abilities. This compound is part of a class of chemicals that can form stable complexes with various metal ions, making it valuable in numerous scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo- typically involves the cyclization of linear precursors under controlled conditions. One common method involves the reaction of a linear tetraamine with a diacid chloride, followed by cyclization to form the macrocyclic structure. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo- undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions.
Substitution: Can undergo nucleophilic substitution reactions.
Oxidation and Reduction: Participates in redox reactions depending on the metal ion it is complexed with.
Common Reagents and Conditions
Complexation: Metal salts (e.g., copper(II) sulfate) in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Metal Complexes: Depending on the metal ion used, the major products are stable metal complexes.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Oxidized or Reduced Forms: Products of redox reactions involving the metal complexes.
Scientific Research Applications
1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Employed in the development of metal-based drugs and diagnostic agents.
Medicine: Utilized in magnetic resonance imaging (MRI) as a contrast agent due to its ability to form stable complexes with gadolinium.
Industry: Applied in catalysis and materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo- primarily involves its ability to form stable complexes with metal ions. The macrocyclic structure provides a rigid framework that can encapsulate metal ions, stabilizing them and altering their reactivity. This complexation can affect various molecular targets and pathways, depending on the specific metal ion involved.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Another macrocyclic compound with similar complexing abilities.
1,4,7,10-Tetraazacyclotridecane: A simpler macrocyclic compound without the diacetic acid groups.
Uniqueness
1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo- is unique due to its specific structure that includes both the macrocyclic ring and the diacetic acid groups. This combination allows it to form highly stable complexes with a wide range of metal ions, making it more versatile compared to similar compounds.
Properties
CAS No. |
93031-56-2 |
|---|---|
Molecular Formula |
C13H22N4O6 |
Molecular Weight |
330.34 g/mol |
IUPAC Name |
2-[7-(carboxymethyl)-2,9-dioxo-1,4,7,10-tetrazacyclotridec-4-yl]acetic acid |
InChI |
InChI=1S/C13H22N4O6/c18-10-6-16(8-12(20)21)4-5-17(9-13(22)23)7-11(19)15-3-1-2-14-10/h1-9H2,(H,14,18)(H,15,19)(H,20,21)(H,22,23) |
InChI Key |
NQLBTTOFDNJVPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)CN(CCN(CC(=O)NC1)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14350170.png)
silane](/img/structure/B14350178.png)
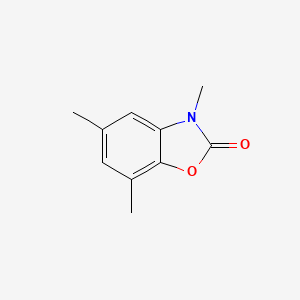
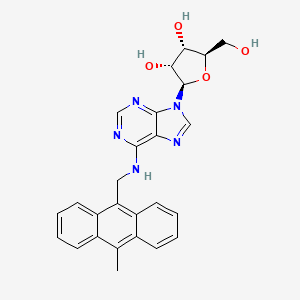
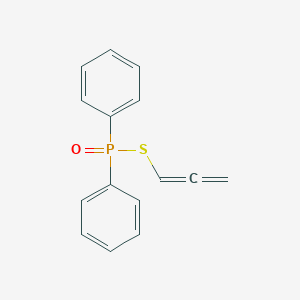
![2-[(Furan-2-yl)methyl]benzene-1,3,5-triol](/img/structure/B14350204.png)

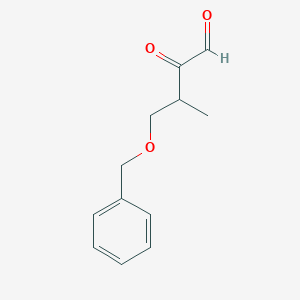
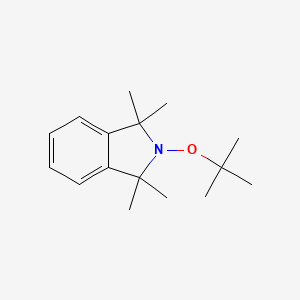
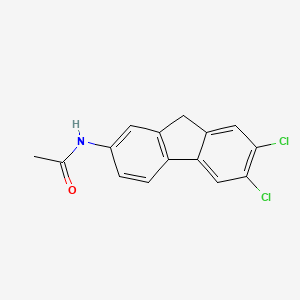
![4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B14350237.png)
![4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14350242.png)
